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molecular formula C6H12Cl2O2S B8398159 Bis(3-chloro-2-hydroxypropyl)sulfide

Bis(3-chloro-2-hydroxypropyl)sulfide

Cat. No. B8398159
M. Wt: 219.13 g/mol
InChI Key: SVEHZCKYZJXGCW-UHFFFAOYSA-N
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Patent
US09242947B2

Procedure details

185 g (2.0 mol) of epichlorohydrin, 30 g of water, 5 g of methanol and 1.5 g of 32% aqueous solution of sodium hydroxide were mixed together, and 35 g (1.0 mol) of hydrogen sulfide was blown into the mixture with stirring with the temperature of the solution being maintained at 5 to 15° C., thereby obtaining 210 g (0.96 mol, yield: 96%) of bis(3-chloro-2-hydroxypropyl)sulfide.
Quantity
185 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[OH2:6].[OH-].[Na+].[SH2:9]>CO>[Cl:2][CH2:1][CH:3]([OH:6])[CH2:4][S:9][CH2:4][CH:3]([OH:5])[CH2:1][Cl:2] |f:2.3|

Inputs

Step One
Name
Quantity
185 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
30 g
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring with the temperature of the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(CSCC(CCl)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.96 mol
AMOUNT: MASS 210 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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